N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
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Overview
Description
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide is a complex organic compound that features a pyridazine ring, an aromatic benzamide structure, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Ethoxylation: Introduction of the ethoxy group to the pyridazine ring using ethyl iodide in the presence of a base.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Amidation: The final step involves the formation of the benzamide structure through a reaction with an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Reduction: Formation of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-aminobenzamide.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide
- N-(4-(6-ethoxypyridazin-3-yl)phenyl)-2,3-dimethoxybenzamide
Uniqueness
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-3-28-19-11-10-17(22-23-19)14-6-8-16(9-7-14)21-20(25)15-5-4-13(2)18(12-15)24(26)27/h4-12H,3H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAESITSHLSLSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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